This compound is classified under the category of aryl amines, which are characterized by the presence of an amino group attached to an aromatic ring. The presence of a sulfanyl group introduces interesting reactivity and properties, making it a subject of interest in synthetic organic chemistry. The compound can be sourced from chemical suppliers or synthesized through various methods outlined in literature and patents .
The synthesis of 4-(Butan-2-ylsulfanyl)-2-methylaniline can be achieved through several methods, typically involving nucleophilic substitution reactions or coupling reactions. One common approach involves the reaction of 2-methylaniline with a suitable sulfide precursor, such as butan-2-thiol, under controlled conditions to facilitate the formation of the sulfanyl group.
These methods allow for relatively high yields and purity levels, making them suitable for laboratory synthesis .
The molecular structure of 4-(Butan-2-ylsulfanyl)-2-methylaniline can be represented using various notations:
InChI=1S/C11H17NS/c1-4-9(3)13-10-5-6-11(12)8(2)7-10/h5-7,9H,4,12H2,1-3H3
BHQBZLMFLIYLKF-UHFFFAOYSA-N
CCC(C)SC1=CC(=C(C=C1)N)C
The structure features an aromatic ring with a methylene bridge connecting to a butan-2-yldisulfide moiety. The spatial arrangement allows for specific interactions that can influence its reactivity and solubility characteristics.
4-(Butan-2-ylsulfanyl)-2-methylaniline can participate in various chemical reactions typical for aryl amines:
These reactions highlight the versatility of 4-(Butan-2-ylsulfanyl)-2-methylaniline in synthetic organic chemistry .
The mechanism of action for 4-(Butan-2-ylsulfanyl)-2-methylaniline primarily revolves around its reactivity as an electrophile or nucleophile in various chemical transformations:
This dual reactivity makes it useful in synthesizing complex organic molecules through multi-step reactions .
The physical and chemical properties of 4-(Butan-2-ylsulfanyl)-2-methylaniline include:
These properties are crucial for understanding how this compound behaves under different conditions and its suitability for various applications in research and industry .
4-(Butan-2-ylsulfanyl)-2-methylaniline has several applications in scientific research:
These applications underscore the importance of this compound in advancing research across multiple scientific disciplines .
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5